2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

Description

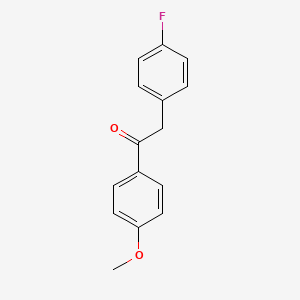

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one (CAS: 2729-19-3) is a diaryl ketone with the molecular formula C₁₅H₁₃FO₂ (molecular weight: 244.26 g/mol). Its structure comprises a methoxyphenyl group at the ketone position and a fluorophenyl group at the β-carbon. The compound’s SMILES representation is COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F, and its InChIKey is ANDXXCSHBAHWSY-UHFFFAOYSA-N . The methoxy group enhances electron-donating properties, while the fluorine atom introduces electronegativity, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDXXCSHBAHWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluoroacetophenone and 4-methoxybenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: 4-Fluorobenzoic acid and 4-methoxybenzoic acid.

Reduction: 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

Chalcone derivatives, including 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one, have been extensively studied for their antimalarial properties. Research indicates that these compounds exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. A study highlighted the structure-activity relationship of chalcones, demonstrating that modifications to the phenyl rings can enhance their efficacy against malaria . The compound's ability to inhibit the growth of the parasite makes it a candidate for further development into antimalarial agents.

Anticancer Properties

The anticancer potential of chalcones has also been investigated. Several studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation. For instance, chalcones have been found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death . This property positions this compound as a promising lead compound in cancer therapy.

Neuroprotective Effects

Emerging research suggests that chalcone derivatives may offer neuroprotective benefits. The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of this compound contribute to its ability to protect neuronal cells from damage .

Asymmetric Synthesis

Chalcones are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations. This compound can be utilized as a chiral auxiliary or starting material in asymmetric synthesis processes. Its structural features allow it to participate in reactions that generate chiral centers, which are crucial for the development of pharmaceuticals with specific biological activities . The compound's utility in synthesizing other biologically active molecules highlights its significance in medicinal chemistry.

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

- Structure: Adds a 4,5-dimethylimidazole ring to the ethanone backbone.

- Key Differences: The imidazole ring introduces basicity and hydrogen-bonding capability. Crystallographic data reveals dihedral angles of 76.46° (imidazole-methoxyphenyl) and 40.68° (imidazole-fluorophenyl), reducing planarity compared to the parent compound . Applications: Potential in fluorescent materials due to extended conjugation and π-π interactions .

7-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Structure : Incorporates a triazolopyrimidine-piperazine moiety.

- Key Differences: Increased molecular weight (~545 g/mol) and polarity due to the triazole and piperazine groups.

Analogues with Extended Conjugation

(2E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (4-Methoxy-4′-fluorochalcone)

- Structure : Features a conjugated α,β-unsaturated ketone (chalcone backbone).

- Key Differences: The enone system allows for red-shifted UV-Vis absorption and participation in Michael addition reactions. Higher reactivity in cycloaddition reactions compared to the saturated ethanone .

Derivatives with Sulfur-Containing Groups

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e)

Theoretical and Spectroscopic Insights

Biological Activity

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one, also referred to as compound 1 , is an organic compound notable for its unique structural features, including a fluorophenyl group and a methoxyphenyl group linked to an ethanone backbone. With a molecular formula of CHF O, this compound has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of nucleoside transporters.

Preliminary studies indicate that compound 1 acts as an inhibitor of human equilibrative nucleoside transporters (hENTs). By binding to the active sites of these transporters, it effectively blocks the transport of nucleosides across cell membranes. This mechanism suggests potential therapeutic applications in treating conditions where nucleoside transport plays a critical role, such as certain cancers and viral infections.

Biological Activity Overview

Research has demonstrated that compound 1 exhibits significant biological activity across various assays. Below is a summary of its biological effects:

Case Studies and Experimental Findings

Several studies have explored the biological effects of compound 1 in vitro and in vivo:

- Inhibition of Nucleoside Transporters : A study conducted on human cell lines revealed that compound 1 significantly inhibited the uptake of nucleosides, with IC values indicating potent activity against hENTs.

- Antioxidant Properties : In a separate investigation, the compound was found to scavenge free radicals effectively, demonstrating a capacity to reduce oxidative stress markers in treated cells .

- Anti-inflammatory Activity : Compound 1 was tested in animal models for its anti-inflammatory effects. Results showed a marked reduction in inflammatory cytokines following treatment, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of compound 1 can be compared with structurally similar compounds to highlight its unique profile:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | Contains fluorophenyl-piperazine moiety | Inhibitory effects on nucleoside transporters |

| 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones | Targets poly ADP-ribose polymerase | Anticancer properties |

| 1-(4-Methoxyphenyl)-3-phenylpropan-1-one | Similar methoxy and phenyl groups | Potential analgesic effects |

Q & A

Q. How can I optimize the synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one to improve yield and purity?

- Methodological Answer: The compound is typically synthesized via condensation reactions between substituted benzaldehydes and ketones. For example, 4-fluorobenzaldehyde and 4-methoxyacetophenone can undergo Claisen-Schmidt condensation under alkaline conditions (e.g., NaOH/ethanol) . To optimize yield:

- Use anhydrous solvents (e.g., ethanol) to minimize hydrolysis.

- Monitor reaction temperature (60–80°C) to balance reaction rate and side-product formation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted precursors.

Purity can be confirmed via HPLC or GC-MS, with melting point determination (if crystalline) as a preliminary check .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and methoxyphenyl groups) and ketone protons (if enol tautomers exist).

- ¹³C NMR: Confirm carbonyl carbon (δ ~190 ppm) and methoxy group (δ ~55 ppm) .

- IR Spectroscopy: Detect C=O stretch (~1680 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 244.26 .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving torsional angles and intermolecular interactions. For example:

- Use SHELX programs for structure solution (SHELXS) and refinement (SHELXL) .

- Analyze dihedral angles between fluorophenyl and methoxyphenyl groups to assess planarity.

- Identify hydrogen bonding (e.g., C=O···H interactions) or π-π stacking in the crystal lattice.

Contradictions in spectroscopic vs. crystallographic data (e.g., tautomerism) can be resolved by comparing experimental bond lengths with DFT-calculated geometries .

Q. What strategies can address discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer: Discrepancies may arise from variations in assay conditions or compound stability. To mitigate:

- Standardize Assays: Use positive controls (e.g., known kinase inhibitors for enzyme studies) .

- Solubility Optimization: Test DMSO stock solutions at <1% v/v to avoid solvent interference.

- Metabolic Stability: Perform LC-MS/MS to quantify degradation products in cell culture media .

For conflicting receptor-binding data, conduct molecular docking studies (e.g., AutoDock Vina) to compare binding poses with structural analogs .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and calculate activation energies for reactions (e.g., ketone reduction with NaBH₄).

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .

- Compare with Experimental Data: Validate predictions via kinetic studies (e.g., monitoring reaction progress by TLC or UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.